Cas no 703-67-3 (6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one)

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-1-tetralone
- 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one
- 6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
- 6-Fluoro-alpha-Tetralone
- 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-
- 1(2H)-Naphthalenone,6-fluoro-3,4-dihydro-
- 6-fluorotetralone
- 6-fluoro-tetralone
- PubChem13794
- 6-fluorotetralin-1-one
- 6-FLUORTETRAL-1-ONE
- AMOT0823
- NJYZZEHPEKDFEK-UHFFFAOYSA-N
- EBD50742
- BCP15196
- 6-fluoro-2,3,4,4a-tetrahydronaphthalen-1(8aH)-one
- 6-fluoro-3,4-dihydro-2h-naphthalene-1-one
- CS-W004321
- 6-fluoro-3,4-dihydro-1(2H)-naphthlenone
- MFCD09031370
- SCHEMBL315877
- FT-0646806
- A26911
- 703-67-3
- 6-Fluoro-alpha-Tetralone;6-Fluoro-3,4-dihydro-2H-naphthalen-1-one
- A836861
- 6-fluoranyl-3,4-dihydro-2H-naphthalen-1-one
- AC-6289
- AB49348
- BISPHENOLADIACETATE
- 6-fluoro-3,4-dihydro-1(2h)-naphthalenone
- DTXSID50565336
- FS-3483
- EN300-92166
- AKOS006290333
- Z1198183228
- SY033451
- AM20041047
-
- MDL: MFCD09031370
- インチ: 1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
- InChIKey: NJYZZEHPEKDFEK-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2C(CCCC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 164.06400
- どういたいしつりょう: 164.063743068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.199
- ふってん: 269.5°C at 760 mmHg
- フラッシュポイント: 269.514 °C at 760 mmHg
- 屈折率: 1.543
- PSA: 17.07000
- LogP: 2.34470
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335-H412
- 警告文: P261-P273-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053372-100mg |
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
703-67-3 | 98% | 100mg |
¥41.00 | 2024-05-03 | |
eNovation Chemicals LLC | Y0979895-10g |
6-fluoro-3,4-dihydronaphthalen-1(2H)-one |
703-67-3 | 95% | 10g |
$480 | 2024-08-02 | |
eNovation Chemicals LLC | D512610-25g |
6-FLUORO-1-TETRALONE |
703-67-3 | 97% | 25g |
$1195 | 2024-05-24 | |
Enamine | EN300-92166-2.5g |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
703-67-3 | 95.0% | 2.5g |
$41.0 | 2025-03-21 | |
Enamine | EN300-92166-1.0g |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
703-67-3 | 95.0% | 1.0g |
$21.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F53641-250mg |
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
703-67-3 | 97% | 250mg |
¥86.0 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96083-10G |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
703-67-3 | 97% | 10g |
¥ 2,838.00 | 2023-03-14 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00418-50g |
6-fluoro-3,4-dihydro-2h-naphthalen-1-one |
703-67-3 | 95% | 50g |
$1200 | 2023-09-07 | |
Chemenu | CM244470-10g |
6-Fluoro-1-tetralone |
703-67-3 | 97% | 10g |
$185 | 2024-07-24 | |
Chemenu | CM244470-5g |
6-Fluoro-1-tetralone |
703-67-3 | 97% | 5g |
$93 | 2024-07-24 |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one 関連文献
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1. Tautomerism and ionization processes in 6-thioxanthine and its N-methyl derivativesD. Lichtenberg,F. Bergmann,Z. Neiman J. Chem. Soc. Perkin Trans. 2 1972 1676
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Sébastien Deslandes,Chantal Galaup,Robert Poole,Béatrice Mestre-Voegtlé,Stéphanie Soldevila,Nadine Leygue,Hervé Bazin,Laurent Lamarque,Claude Picard Org. Biomol. Chem. 2012 10 8509
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-oneに関する追加情報
Recent Advances in the Synthesis and Applications of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 703-67-3)
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 703-67-3) is a fluorinated tetralone derivative that has garnered significant attention in recent years due to its versatile applications in pharmaceutical chemistry and material science. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders. Recent studies have focused on optimizing its synthetic routes, exploring its biological activities, and developing novel derivatives with enhanced pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic asymmetric synthesis of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one using chiral palladium complexes. This method achieved high enantioselectivity (up to 98% ee) and yield (92%), addressing previous challenges in stereocontrol during fluorination. The researchers demonstrated that the enantiopure product could serve as a precursor for dopamine receptor modulators, potentially offering new therapeutic avenues for Parkinson's disease.
In the field of antimicrobial research, a team from the University of Cambridge recently (2024) investigated structure-activity relationships of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one derivatives against multidrug-resistant bacterial strains. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that specific C-2 substitutions on the tetralone ring system significantly enhanced antibacterial activity against MRSA, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. These results suggest promising directions for developing new antibiotics to combat antimicrobial resistance.
From a materials science perspective, researchers at MIT have explored the use of 703-67-3 as a building block for organic electronic materials. Their 2024 Advanced Materials publication described how fluorinated tetralone derivatives can be incorporated into π-conjugated systems to create novel semiconductors with tunable optoelectronic properties. The electron-withdrawing nature of the fluorine atom was found to significantly influence charge transport characteristics, making these materials potentially useful for organic photovoltaic applications.
Pharmacokinetic studies have also advanced our understanding of this compound. A recent (2023) investigation published in Drug Metabolism and Disposition characterized the metabolic pathways of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one in human liver microsomes. The study identified CYP2D6 as the primary enzyme responsible for its oxidation and revealed species-dependent differences in metabolism that must be considered during drug development. These findings have important implications for predicting human pharmacokinetics from preclinical data.
Looking forward, the versatility of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one continues to inspire innovation across multiple disciplines. Current research trends suggest growing interest in its application to targeted drug delivery systems, where its chemical handle can be utilized for conjugation with nanoparticles or antibodies. Additionally, computational chemistry approaches are being increasingly employed to design new derivatives with optimized properties, potentially accelerating the discovery of next-generation therapeutics based on this scaffold.
703-67-3 (6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one) 関連製品
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